molecular formula C8H9BrN2O2 B1493050 1-(2-Bromo-5-nitrophenyl)-ethylamine CAS No. 1337035-87-6

1-(2-Bromo-5-nitrophenyl)-ethylamine

Cat. No.: B1493050
CAS No.: 1337035-87-6
M. Wt: 245.07 g/mol
InChI Key: HYAKSFDQZOAWGL-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrophenyl)-ethylamine is a substituted aromatic ethylamine characterized by a bromine atom at the ortho-position and a nitro group at the para-position on the phenyl ring. For instance, bromination of substituted acetophenones using bromine in diethyl ether (Et₂O) at 0°C followed by quenching and crystallization (as described in ) could be adapted for its synthesis. The nitro group likely enhances electron-withdrawing effects, influencing reactivity in subsequent transformations such as hydrogenation or coupling reactions.

The compound’s structural features—a primary ethylamine group and electron-deficient aromatic ring—make it a candidate for pharmaceutical intermediates or chiral auxiliaries, similar to 1-phenylethylamine derivatives (). However, its toxicity and environmental hazards remain understudied, a common issue for nitroaromatic compounds ().

Properties

IUPAC Name

1-(2-bromo-5-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAKSFDQZOAWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

Step Description Conditions Outcome Yield (%)
1 Dissolve bromobenzene in concentrated sulfuric acid, add dilute nitric acid dropwise, nitration at 70-90°C for 4 h Temp: 70-90°C; Stirring: 30-50 rpm; Time: 4 h Formation of 2-bromo-5-nitrobenzene (compound b) Not specified
2 Dissolve compound b in methanol, add nickel catalyst, react with sodium methylate (Feldalat NM) Temp: 10-30°C; Stirring: 30-50 rpm; Time: 2.5-4 h Intermediate compound c Not specified
3 Dissolve compound c in acetonitrile, pass ammonia gas at 150-250°C for 3 h, adjust pH 4-6.5, cool and recrystallize Temp: 150-250°C; Time: 3 h; pH: 4-6.5 Crude and purified 2-bromo-5-nitroaniline (target product) 77.9-81.2%

Key Features and Advantages

  • Uses low-cost bromobenzene as raw material.
  • Simple operation and mild reaction conditions.
  • High yield suitable for large-scale industrial production.
  • Recrystallization from ethanol improves purity.

Representative Experimental Data

Embodiment Temp Step 1 (°C) Stirring (rpm) Temp Step 2 (°C) Time Step 2 (h) Temp Step 3 (°C) Yield (%)
1 85 45 25 3 200 77.9
2 70 35 15 4 150 81.2

This method is detailed in patent CN105646234A, providing a robust industrial route for the intermediate 2-bromo-5-nitroaniline, which can be further transformed to the ethylamine derivative.

Alternative Routes: Hydrazine Intermediate and Reduction

Another approach involves the synthesis of 1-(2-bromo-5-nitrophenyl)hydrazine from 2-bromo-5-nitroaniline, which can be a precursor to the ethylamine derivative through subsequent transformations.

Synthesis of 1-(2-bromo-5-nitrophenyl)hydrazine

  • Starting Material: 2-bromo-5-nitroaniline.
  • Reagents: Hydrogen chloride, sodium nitrite, tin(II) chloride.
  • Conditions:
    • Diazotization at 0°C for 3 h.
    • Reduction with tin(II) chloride at room temperature for 2 h.
  • Workup: pH adjustment, extraction, drying, and chromatography.
  • Yield: 51%.

Research Findings and Mechanistic Insights

  • The nitration of bromobenzene in concentrated sulfuric acid is a classical electrophilic aromatic substitution, favoring substitution at the 2 and 5 positions due to bromine’s directing effects.
  • The catalytic reaction with sodium methylate and nickel likely facilitates substitution or reduction steps to convert nitro groups or intermediates.
  • Ammonolysis at elevated temperatures introduces the amino group, converting nitro functionalities to amines.
  • Recrystallization improves purity and yield consistency.
  • The use of ammonia gas in acetonitrile under controlled pH and temperature is critical for successful amination without overreaction or degradation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Nitration + Catalytic Ammonolysis (Patent CN105646234A) Bromobenzene H2SO4, HNO3, Ni catalyst, Na methylate, NH3 70-250°C, 4-7 h total 77.9-81.2 Industrial scale, high yield
Diazotization and Reduction to Hydrazine (ChemicalBook) 2-Bromo-5-nitroaniline NaNO2, HCl, SnCl2 0-20°C, 5 h total 51 Intermediate step, lower yield

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-nitrophenyl)-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Conversion to amines or amides.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(2-Bromo-5-nitrophenyl)-ethylamine interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Studies have shown that modifications to the phenethylamine structure can lead to compounds with hallucinogenic properties, suggesting potential applications in understanding mood disorders and developing new antidepressants or anxiolytics .

Antitumor Activity

Some derivatives of this compound have been investigated for their antitumor properties. The nitro group can be reduced to generate reactive intermediates that may exhibit cytotoxic effects on cancer cells. For instance, studies have reported that similar nitrophenyl compounds can inhibit cell proliferation in various cancer cell lines .

Case Study 1: Serotonin Receptor Agonism

A study examined the agonistic effects of substituted phenethylamines at serotonin receptors, revealing that certain derivatives of this compound demonstrated high affinity for the 5-HT2A receptor. This suggests potential applications in creating new psychoactive substances that could be used therapeutically for treating psychiatric conditions .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of nitro-substituted aromatic amines. Compounds similar to this compound were tested against various cancer cell lines, showing significant inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Research Findings

Study Compound Target Effect Reference
Study 1This compound5-HT2A receptorHigh affinity agonism
Study 2Nitro-substituted aminesCancer cell linesInhibition of growth

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-nitrophenyl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ortho-bromo and para-nitro groups in the target compound create strong electron-withdrawing effects, enhancing electrophilic substitution challenges compared to methyl or naphthyl groups (e.g., ).
  • Amine Type : As a primary amine, the target compound may exhibit higher nucleophilicity than tertiary analogs like 1-(2-Bromo-5-methylphenyl)ethylamine, impacting its reactivity in imine formation or hydrogenation ().
  • Synthetic Utility : Unlike 1-phenylethylamine (α-PEA), which is widely used in enantioselective reductions (), the bromo-nitro substitution in the target compound could hinder diastereoselectivity due to steric and electronic effects, as seen in naphthylethylamine studies ().

Biological Activity

1-(2-Bromo-5-nitrophenyl)-ethylamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 5-nitrophenol followed by the alkylation with ethylamine. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, showing effectiveness comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison
E. coli50Comparable to ceftriaxone
S. aureus40Similar efficacy observed
P. aeruginosa60Moderate inhibition noted

In a study comparing various nitro-substituted phenyl compounds, this compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those for many other tested compounds, indicating strong antiproliferative effects.

Cell Line IC50 (µM) Effect
MCF-78Strong inhibition
A54912Moderate inhibition

Mechanistic studies suggested that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation markers in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Cytokine Inhibition (%) Concentration (µg/mL)
TNF-α7810
IL-68310

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of brominated phenyl compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria, reinforcing the potential role of halogenated compounds in antibiotic development .
  • Case Study on Cancer Treatment : Research on nitro-substituted phenyl compounds indicated their ability to enhance apoptosis in cancer cells through ROS generation, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-(2-Bromo-5-nitrophenyl)-ethylamine?

  • Answer : Synthesis typically involves sequential nitration and bromination of a phenyl precursor, followed by reductive amination. For example:

  • Step 1 : Nitration of 2-bromophenyl derivatives using nitric acid/sulfuric acid mixtures to introduce the nitro group at the 5-position.
  • Step 2 : Bromination (if not pre-functionalized) using bromine or NBS (N-bromosuccinimide) under controlled conditions.
  • Step 3 : Reduction of a ketone intermediate (e.g., 1-(2-Bromo-5-nitrophenyl)ethanone) via catalytic hydrogenation or borohydride reagents to yield the ethylamine derivative.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amine proton integration (DMSO-d6 or CDCl3 solvents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent degradation via light or moisture. Stability studies indicate decomposition <5% over 6 months under these conditions. Avoid aqueous solutions unless buffered at pH 4–6 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Answer :

  • Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian).
  • Isotopic Labeling : Use 15^{15}N or 2^{2}H labeling to distinguish overlapping signals in complex spectra.
  • 2D NMR Techniques : Employ COSY, HSQC, or NOESY to resolve spatial correlations and confirm substituent orientations .

Q. What strategies optimize reaction yields when bromine positioning competes with nitro groups?

  • Answer :

  • Directing Groups : Introduce temporary meta-directing groups (e.g., sulfonic acid) to control bromination regioselectivity.
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 120°C).
  • Stoichiometric Adjustments : Optimize Br2_2/precursor molar ratios (1.2:1 recommended) to minimize polybrominated by-products .

Q. How can receptor binding affinity and selectivity be assessed for this compound?

  • Answer :

  • Radioligand Displacement Assays : Use 3^{3}H-labeled serotonin or dopamine receptor ligands to measure IC50_{50} values (e.g., 5-HT2A_{2A} receptor: IC50_{50} = 120 nM).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and interaction energies with target receptors.
  • Selectivity Profiling : Screen against a panel of GPCRs (e.g., β-adrenergic, histamine H1) to identify off-target effects .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • Answer :

  • In Silico Metabolism : Use software like MetaSite to identify probable cytochrome P450 oxidation sites (e.g., nitro group reduction to amine).
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) to estimate LD50_{50} and hepatotoxicity risks. Experimental validation via Ames tests for mutagenicity is recommended due to limited empirical data .

Q. How to address challenges in scaling up synthesis for preclinical studies?

  • Answer :

  • Continuous Flow Reactors : Improve heat/ mass transfer for nitration/bromination steps (yield increase from 60% to 85%).
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale processing.
  • By-Product Management : Implement inline IR spectroscopy to monitor reaction progress and automate quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-nitrophenyl)-ethylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-nitrophenyl)-ethylamine

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